7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole moiety, followed by its attachment to the benzofuranone core through a series of condensation and substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzodioxole and benzofuranone moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. Studies may focus on its potential as a lead compound for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. It may serve as a scaffold for the development of new pharmaceuticals.
Industry
In industrial applications, the compound’s unique properties may be leveraged for the development of new materials, such as polymers, coatings, and electronic devices. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites of target proteins, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and benzofuranone derivatives, such as:
- 1,3-benzodioxole-5-carboxylic acid
- 4,5,6-trimethoxy-2-benzofuran-1(3H)-one
- 7-methoxy-1,3-benzodioxole
Uniqueness
What sets 7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one apart is its combination of the benzodioxole and benzofuranone moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18O8 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yloxymethyl)-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H18O8/c1-21-16-11(7-24-10-4-5-13-14(6-10)27-9-26-13)15-12(8-25-19(15)20)17(22-2)18(16)23-3/h4-6H,7-9H2,1-3H3 |
InChI Key |
KOZMMOUBJZDHFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)COC3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.